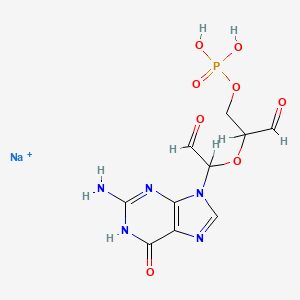

Guanosine 2',3'-dialdehyde 5'-phosphate

Description

Properties

CAS No. |

103192-44-5 |

|---|---|

Molecular Formula |

C10H12N5NaO8P+ |

Molecular Weight |

384.19 g/mol |

IUPAC Name |

sodium;[2-[1-(2-amino-6-oxo-1H-purin-9-yl)-2-oxoethoxy]-3-oxopropyl] dihydrogen phosphate |

InChI |

InChI=1S/C10H12N5O8P.Na/c11-10-13-8-7(9(18)14-10)12-4-15(8)6(2-17)23-5(1-16)3-22-24(19,20)21;/h1-2,4-6H,3H2,(H2,19,20,21)(H3,11,13,14,18);/q;+1 |

InChI Key |

UUKRBEUPPNQWFL-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC2=C(N1C(C=O)OC(COP(=O)(O)O)C=O)N=C(NC2=O)N.[Na+] |

Origin of Product |

United States |

Synthetic and Preparative Methodologies for Guanosine 2 ,3 Dialdehyde 5 Phosphate

Chemical Synthesis via Periodate (B1199274) Oxidation of Guanosine (B1672433) 5'-phosphate

The most common and efficient method for the preparation of Guanosine 2',3'-dialdehyde 5'-phosphate is the oxidation of guanosine 5'-phosphate (GMP) using periodate. researchgate.net This reaction specifically targets the vicinal diol (2',3'-hydroxyl groups) of the ribose sugar. The cis-configuration of these hydroxyl groups in the ribofuranosyl ring of GMP makes the periodate oxidation a rapid and complete reaction. researchgate.net The process results in the cleavage of the C2'-C3' bond of the ribose, forming the corresponding 2',3'-dialdehyde derivative. researchgate.net Importantly, under controlled conditions, the purine (B94841) ring and the phosphate (B84403) ester linkage remain unaffected. researchgate.net

The optimization of the periodate oxidation of GMP is crucial for achieving high yields of this compound while minimizing side reactions. Key parameters that are typically controlled include the stoichiometry of the reactants, pH, temperature, and reaction time. The reaction is generally carried out in an aqueous solution, and an excess of periodate is often used to ensure complete conversion of the starting material. The progress of the reaction can be monitored by observing the consumption of periodate. While specific yields for the synthesis of this compound are not always detailed in the literature, the reaction is known to be highly efficient.

| Parameter | Condition | Rationale |

| Oxidizing Agent | Sodium periodate (NaIO₄) | Specific for the cleavage of vicinal diols. |

| Solvent | Aqueous buffer | Maintains pH and solubilizes reactants. |

| Stoichiometry | Slight excess of periodate | Ensures complete oxidation of GMP. |

| pH | Near neutral | Minimizes degradation of the nucleotide. |

| Temperature | Room temperature or below | Controls the reaction rate and minimizes side reactions. |

| Reaction Time | Typically short (minutes to a few hours) | The reaction is generally rapid. |

The periodate oxidation of GMP exhibits a high degree of selectivity for the cleavage of the C2'-C3' bond of the ribose moiety. researchgate.net This selectivity is a direct consequence of the presence of the cis-vicinal diol at these positions, which readily forms a cyclic intermediate with the periodate ion, facilitating the oxidative cleavage. researchgate.net Under the controlled conditions typically employed, other potentially reactive functional groups within the GMP molecule, such as the guanine (B1146940) base and the 5'-phosphate group, are not oxidized. researchgate.net This specificity ensures that the desired this compound is the major product, without the formation of significant byproducts resulting from non-specific oxidation. The reaction does not produce formaldehyde (B43269) or formic acid, which would be indicative of over-oxidation. researchgate.net

Derivatization Strategies Post-Synthesis

The aldehyde groups in this compound are chemically reactive and can be targeted for further modifications. These derivatization strategies are employed to introduce new functional groups or to stabilize the molecule.

The dialdehyde (B1249045) groups of this compound can be reduced to the corresponding diol using a mild reducing agent such as sodium borohydride (B1222165) (NaBH₄). masterorganicchemistry.comresearchgate.net This reaction converts the reactive aldehydes into more stable primary alcohol functionalities. masterorganicchemistry.com The reduction is typically carried out in an aqueous or alcoholic solution. This derivatization can be useful for applications where the aldehyde reactivity is not desired or to create analogues with altered structural and electronic properties.

The dialdehyde functionality in periodate-oxidized ribonucleotides presents a precursor for the synthesis of morpholine (B109124) derivatives. The reaction of a dialdehyde with a primary amine can lead to the formation of a Schiff base, which can subsequently cyclize. While specific examples of morpholine derivative formation from this compound are not extensively documented, the general reactivity of dialdehydes suggests that reaction with a suitable bifunctional molecule, such as an amino alcohol, could lead to the formation of a morpholine ring structure. This would involve the formation of imine or aminal linkages with the aldehyde groups.

Isotopic Labeling for Mechanistic Studies

Isotopic labeling is a powerful technique used to trace the fate of molecules in biochemical reactions and to elucidate reaction mechanisms. oup.com In the context of this compound, isotopic labels can be introduced into the precursor molecule, guanosine 5'-phosphate, prior to periodate oxidation.

Commonly used stable isotopes for labeling nucleotides include ¹³C and ¹⁵N. nih.gov For instance, GMP can be synthesized de novo by microorganisms grown on media containing ¹³C-labeled glucose and/or ¹⁵N-labeled ammonium (B1175870) salts as the sole carbon and nitrogen sources, respectively. This results in the incorporation of these heavy isotopes into the guanine base and/or the ribose sugar of GMP. The isotopically labeled GMP can then be oxidized with periodate to yield isotopically labeled this compound. This labeled derivative can then be used in mechanistic studies, for example, to track its interaction with enzymes or other biomolecules using techniques like NMR spectroscopy or mass spectrometry. oup.comnih.gov

| Isotope | Precursor | Method of Incorporation |

| ¹³C | ¹³C-glucose | Microbial fermentation |

| ¹⁵N | ¹⁵N-ammonium salts | Microbial fermentation |

This approach allows for the site-specific introduction of isotopic labels, which is invaluable for detailed structural and dynamic studies of the interactions of this compound with its biological targets. oup.com

Chemical Reactivity and Molecular Interaction Mechanisms of Guanosine 2 ,3 Dialdehyde 5 Phosphate

Formation of Schiff's Bases with Primary Amino Groups

The primary reaction of Guanosine (B1672433) 2',3'-dialdehyde 5'-phosphate with biomolecules involves the formation of Schiff's bases with primary amino groups, such as the ε-amino group of lysine (B10760008) residues in proteins. nih.gov This reaction is a cornerstone of its mechanism of action as a covalent inhibitor.

The formation of a Schiff's base, or imine, is a reversible reaction that proceeds via a two-step mechanism: nucleophilic addition followed by dehydration. nih.gov In the first step, the nitrogen atom of a primary amine acts as a nucleophile, attacking one of the electrophilic aldehyde carbons of the dialdehyde (B1249045). This results in the formation of a tetrahedral intermediate known as a carbinolamine. iosrjournals.org

The second step involves the elimination of a water molecule from the carbinolamine, a process that is typically acid-catalyzed. nih.gov Protonation of the hydroxyl group of the carbinolamine facilitates its departure as water, leading to the formation of a protonated imine, which is then deprotonated to yield the stable Schiff's base. The resulting C=N double bond of the imine is the characteristic linkage of this reaction.

The stability of the formed imine can be enhanced by reduction with agents like sodium borohydride (B1222165). This process converts the imine to a stable secondary amine linkage, effectively making the covalent bond irreversible. This stabilization technique is often employed in experimental settings to trap and identify the site of modification on a protein.

The stereochemistry of the Schiff's base formation is an important aspect, particularly when the reacting molecules are chiral, as is the case with Guanosine 2',3'-dialdehyde 5'-phosphate and its interactions with amino acids in proteins. The formation of the imine can lead to the creation of new stereocenters, and the stereochemical outcome is influenced by the existing chirality of both the nucleotide analog and the amino acid residue. nih.gov

While specific stereochemical studies on the reaction of this compound are not extensively detailed in the available literature, the principles of asymmetric synthesis apply. The approach of the amine nucleophile to the aldehyde can be directed by the stereochemistry of the chiral ribose-derived dialdehyde and the local environment of the amino acid side chain within the protein's three-dimensional structure. This can result in a diastereoselective reaction, favoring the formation of one stereoisomer of the Schiff's base over others. The use of chiral Schiff bases as ligands in asymmetric catalysis highlights the importance of stereochemistry in these systems. nih.govsci-hub.se

Irreversible Covalent Binding to Biomolecules

This compound has been demonstrated to bind irreversibly to enzymes in a time-dependent manner. This irreversible binding is a consequence of the formation of a stable covalent bond, typically a Schiff's base, with a reactive nucleophile in the enzyme's active site or a nearby regulatory site. The ε-amino group of a lysine residue is a common target for such modification. nih.gov

The covalent nature of this interaction leads to the permanent inactivation of the target enzyme. This property makes this compound a valuable tool for identifying and characterizing the active sites of enzymes, as the modified amino acid can be identified through techniques such as peptide mapping and sequencing after proteolytic digestion of the protein.

Comparative Reactivity with Other Nucleotide Dialdehydes (e.g., Inosine (B1671953) 2',3'-dialdehyde 5'-phosphate)

The reactivity of this compound can be compared with other periodate-oxidized nucleotide derivatives. For instance, its reactivity is similar to that of Inosine 2',3'-dialdehyde 5'-phosphate in its ability to form Schiff's base linkages. However, not all nucleotide dialdehydes exhibit the same reactivity; for example, Adenosine (B11128) 2',3'-dialdehyde 5'-phosphate may show different patterns of interaction.

In a study comparing the inhibitory effects of GMP-2',3'-dialdehyde (ox-GMP) on human and schistosomal hypoxanthine-guanine phosphoribosyltransferases, it was noted that the formation of a Schiff's base also applies to Inosine 2',3'-dialdehyde 5'-phosphate. Furthermore, Guanosine 2',3'-dialdehyde (ox-guanosine) was found to be nearly as active as ox-GMP in inhibiting the schistosomal enzyme, suggesting that the guanine (B1146940) base plays a significant role in the binding and reactivity.

The table below summarizes the comparative reactivity of different nucleotide dialdehydes based on their ability to form Schiff's base linkages with enzymes.

| Compound | Reactivity (Schiff's Base Formation) |

| This compound | Yes |

| Inosine 2',3'-dialdehyde 5'-phosphate | Yes |

| Adenosine 2',3'-dialdehyde 5'-phosphate | Differs |

This table is based on general observations of Schiff's base formation with enzymes and may vary depending on the specific protein target.

pH and Environmental Factors Influencing Reactivity

The reactivity of aldehydes, and thus this compound, is significantly influenced by environmental factors such as pH and temperature. The formation of a Schiff's base is a pH-dependent reaction. nih.gov The rate of this reaction is generally optimal under mildly acidic conditions.

At very low pH, the amine nucleophile is protonated to form an ammonium (B1175870) ion, which is not nucleophilic and thus cannot initiate the reaction. nih.gov Conversely, at high pH, there is a lack of sufficient acid to catalyze the dehydration of the carbinolamine intermediate, which can become the rate-limiting step. nih.gov Therefore, the reactivity of this compound towards primary amines is expected to be maximal within a specific pH range, which can vary depending on the pKa of the specific amino group involved.

Temperature also plays a role in the reaction kinetics. Generally, an increase in temperature will increase the rate of the reaction, as with most chemical reactions. However, the stability of the reactants and the target biomolecule must also be considered. While some Schiff base formations can occur at room temperature, others may require heating to proceed at a significant rate. quora.com The optimal temperature for the reaction of this compound with a biomolecule will depend on the specific system under investigation. researchgate.net

Applications As a Biochemical Probe and Research Tool

Enzymatic Inactivation and Active Site Labeling

The dialdehyde (B1249045) moiety of Guanosine (B1672433) 2',3'-dialdehyde 5'-phosphate can react with nucleophilic groups in proteins, leading to the formation of stable covalent adducts. This property is extensively utilized for the inactivation of enzymes and the specific labeling of their active sites. The reaction typically involves the formation of a Schiff base with the ε-amino group of a lysine (B10760008) residue, which can be further stabilized by reduction with agents like sodium borohydride (B1222165). nih.gov

The irreversible binding of Guanosine 2',3'-dialdehyde 5'-phosphate to an enzyme's active site provides a powerful method for studying its catalytic mechanism. By inactivating the enzyme, researchers can investigate the roles of specific amino acid residues in substrate binding and catalysis. For instance, the time-dependent and irreversible inactivation of both human and schistosomal hypoxanthine-guanine phosphoribosyltransferases (HGPRTases) by this compound has been demonstrated. nih.gov The protective effects of the natural substrate, guanosine monophosphate (GMP), against this inactivation further confirm that the modification occurs at the active site. nih.govnih.gov

The covalent modification by this compound is highly specific for certain amino acid residues, particularly lysine. The formation of a Schiff base between the dialdehyde groups and the ε-amino group of a lysine residue is a key step in the labeling process. nih.gov This specificity allows for the identification of critical lysine residues within the active sites of enzymes. Following inactivation and labeling, the modified protein can be subjected to proteolytic digestion and the resulting peptides analyzed by techniques such as high-performance liquid chromatography and mass spectrometry to pinpoint the exact location of the modified lysine residue. nih.gov This approach has been successfully used to identify key lysine residues in the active sites of various enzymes.

A significant application of this compound lies in the comparative analysis of orthologous enzymes from different species. This is particularly valuable in the field of drug discovery, where the goal is to selectively inhibit a pathogen's enzyme without affecting the human counterpart.

Studies on human and Schistosoma mansoni HGPRTases have revealed differential inhibition by this compound. nih.gov While the compound irreversibly binds to and inactivates both enzymes, the protective effects of the co-substrate 5-phosphoribosyl-1-pyrophosphate (PRPP) differ significantly. PRPP effectively protects the human HGPRTase from inactivation by ox-GMP, but offers virtually no protection to the schistosomal enzyme. nih.gov This suggests a difference in the spatial arrangement of the GMP and PRPP binding sites in the two enzymes. nih.gov In the human enzyme, these sites appear to be in close proximity, allowing for competition between PRPP and ox-GMP. nih.govnih.gov In contrast, in the schistosomal enzyme, these sites are likely more distant, preventing PRPP from hindering the binding of ox-GMP. nih.govnih.gov This clear distinction in the active site architecture presents an opportunity for the design of selective inhibitors targeting the schistosomal enzyme for the treatment of schistosomiasis. nih.gov

| Enzyme Source | Protection by GMP | Protection by PRPP | Implied Proximity of GMP and PRPP Binding Sites |

| Human HGPRTase | Yes | Yes | Close |

| Schistosomal HGPRTase | Yes | No | Distant |

Affinity Labeling of Nucleotide-Binding Proteins

The structural similarity of this compound to GMP allows it to act as an affinity label for a wide range of nucleotide-binding proteins. This technique is instrumental in identifying and characterizing the nucleotide-binding domains of these proteins.

This compound can be used to specifically target and covalently modify guanine (B1146940) nucleotide-binding domains. By incubating a protein of interest with this reagent, researchers can selectively label the binding site. The covalent nature of the bond allows for the isolation and subsequent analysis of the labeled protein or its fragments, providing valuable information about the location and composition of the guanine nucleotide-binding domain. This method has been applied to various proteins that utilize guanine nucleotides as substrates or allosteric effectors.

The binding of a ligand to a protein often induces conformational changes that are critical for its function. Affinity labeling with reagents like this compound can be employed to probe these changes. By comparing the labeling pattern in the presence and absence of a specific ligand, it is possible to infer which regions of the protein undergo conformational shifts. For example, if a particular lysine residue is accessible to the dialdehyde in the unbound state but becomes shielded upon ligand binding, it suggests that this region is involved in a conformational change. This approach provides insights into the dynamic nature of protein-ligand interactions.

Development of Immobilized Ligands for Affinity Chromatography

This compound has been utilized in the development of affinity chromatography matrices for the purification of proteins that interact with guanosine nucleotides. This application leverages the reactive nature of the dialdehyde group to form stable covalent bonds with a solid support, creating a specific ligand for affinity-based separation.

The primary strategy for the covalent coupling of this compound to polymeric supports involves the formation of a Schiff base. The aldehyde groups, formed by the periodate (B1199274) oxidation of the ribose ring's cis-diol, readily react with primary amine groups on a solid matrix. This reaction results in the formation of a carbon-nitrogen double bond, effectively tethering the nucleotide analog to the support.

A common method for preparing such affinity resins involves the use of agarose (B213101) beads that have been functionalized with amino groups, such as aminohexyl-agarose. The coupling reaction is typically carried out under conditions that favor Schiff base formation. To create a more stable and permanent linkage, the initial Schiff base can be subsequently reduced using a reducing agent like sodium borohydride. This reduction converts the imine bond to a secondary amine bond, which is more resistant to hydrolysis.

An alternative approach for immobilizing ribonucleotides involves modifying the cis-diol of the ribose with a bifunctional reagent to introduce a terminal carboxylic acid. This carboxyl group can then be coupled to an aminated polymeric support using a carbodiimide-mediated reaction. This method provides a stable amide linkage.

The table below summarizes key aspects of these coupling strategies.

| Coupling Strategy | Reactive Groups Involved | Linkage Formed | Key Reagents | Stability of Linkage |

| Schiff Base Formation | Aldehydes (on nucleotide) and Amines (on support) | Imine (Schiff Base) | Periodate-oxidized nucleotide, Aminated support | Reversible (can be stabilized by reduction) |

| Reductive Amination | Aldehydes (on nucleotide) and Amines (on support) | Secondary Amine | Schiff base intermediate, Sodium borohydride | Stable |

| Carbodiimide Coupling | Carboxyl (on modified nucleotide) and Amines (on support) | Amide | Carbodiimide (e.g., EDC) | Stable |

Immobilized this compound serves as a valuable tool for the purification of enzymes that recognize and bind guanosine nucleotides. The principle of this affinity chromatography is based on the specific interaction between the enzyme's nucleotide-binding site and the immobilized guanosine analog.

The purification process typically involves the following steps:

A crude protein extract containing the target enzyme is loaded onto the affinity column under conditions that promote binding.

Non-specifically bound proteins are washed from the column with a buffer of appropriate ionic strength and pH.

The target enzyme is then eluted from the column. Elution can be achieved by changing the buffer conditions to decrease the affinity of the enzyme for the ligand, such as altering the pH or ionic strength. More specific elution can be accomplished by including a competing soluble ligand, such as GTP or GMP, in the elution buffer. This competing ligand will displace the enzyme from the immobilized analog.

This methodology has been successfully applied to the purification of various nucleotide-dependent enzymes. For instance, enzymes like hypoxanthine-guanine phosphoribosyltransferase (HGPRTase) have been shown to bind irreversibly to this compound, suggesting the potential for using this compound in affinity purification protocols for this class of enzymes nih.gov. The specificity of the immobilized ligand allows for a significant enrichment of the target enzyme in a single chromatographic step.

Studies on Protein Synthesis Initiation Factors

This compound, as a reactive analog of GTP, has been employed to investigate the structure and function of protein synthesis initiation factors, particularly the eukaryotic initiation factor 2 (eIF-2). These studies aim to identify the nucleotide-binding subunits and characterize the nature of their interaction with guanine nucleotides.

Eukaryotic initiation factor 2 is a heterotrimeric protein complex that plays a crucial role in the initiation of protein synthesis by binding initiator methionyl-tRNA in a GTP-dependent manner. To probe the nucleotide-binding site of eIF-2, researchers have utilized various GTP analogs, including periodate-oxidized GTP (oGTP), which is structurally equivalent to Guanosine 2',3'-dialdehyde 5'-triphosphate.

Affinity labeling experiments have been conducted using such reactive analogs to covalently modify the subunits of eIF-2 that are in close proximity to the bound nucleotide. Studies have shown that oxidized GTP can specifically label the β-subunit of eIF-2 nih.gov. This specific modification indicates that the β-subunit is a key component of the GTP-binding domain of the eIF-2 complex. The specificity of this labeling is typically confirmed by protection experiments, where the inclusion of an excess of the natural nucleotide, GTP, prevents the covalent modification by the analog.

The table below summarizes the findings from affinity labeling studies of eIF-2 with various GTP analogs.

| GTP Analog | Labeled eIF-2 Subunit | Method of Detection | Reference |

| Oxidized [α-³²P]GTP | β-subunit | Autoradiography | nih.gov |

| 3'-p-azidobenzoyl-[α-³²P]GTP | β-subunit | Autoradiography | nih.gov |

| 5'-p-[³H]fluorosulfonylbenzoyl guanosine | β-subunit | Scintillation Counting | nih.gov |

These findings, along with data from other GTP analogs, have contributed to the understanding that while the γ-subunit of eIF-2 contains the canonical GTP-binding motifs, the β-subunit is also intimately involved in the nucleotide-binding pocket.

The modification of the ribose moiety of guanosine nucleotides, as seen in this compound, has a significant impact on their interaction with eIF-2. The opening of the ribose ring to form a dialdehyde introduces both structural changes and reactive functional groups.

The formation of a Schiff base between the dialdehyde groups of the oxidized nucleotide and a lysine residue within the nucleotide-binding site of a protein can lead to a stable, covalent adduct. This irreversible binding has been observed with other nucleotide-binding proteins and is a likely mechanism for the interaction of oxidized GTP with eIF-2. This covalent interaction effectively traps the nucleotide analog in the binding site, allowing for the identification of the binding subunit.

The ability of oxidized guanine nucleotides to bind to related factors, such as eukaryotic elongation factor 2 (eEF-2), has also been demonstrated. In the case of eEF-2, the binding of periodate-oxidized GTP was found to be stoichiometric and could be inhibited by the presence of GTP, indicating that it occupies the same binding site as the natural nucleotide nih.gov. The initial interaction likely involves non-covalent binding, which is then followed by the formation of a more stable, covalent Schiff base. This dual-step binding mechanism, characterized by an initial reversible association followed by an irreversible covalent linkage, is a key feature of the interaction of ribose-modified nucleotide analogs with their target proteins.

Role As a Nucleotide Analog in in Vitro Biochemical Pathways

Modulation of DNA Synthesis in Cell-Free Systems

The impact of modified guanosine (B1672433) nucleotides on DNA synthesis has been a subject of investigation in various cell-free systems. While direct studies on Guanosine 2',3'-dialdehyde 5'-phosphate are limited, research on related guanosine analogs demonstrates the potential for such compounds to interfere with DNA replication.

For instance, the formation of reactive guanosine derivatives, such as guanosine-2',3'-cyclic phosphate (B84403), has been shown to block DNA synthesis in vitro. nih.gov This inhibitory effect highlights the sensitivity of DNA polymerases and the replication machinery to modifications in the nucleotide structure. The presence of altered sugar moieties can lead to the termination of DNA chain elongation, a principle that is therapeutically exploited with many antiviral and anticancer nucleoside analogs.

The dialdehyde (B1249045) groups of this compound are highly reactive and can form Schiff bases with primary amine groups on proteins, such as those on DNA polymerases or other components of the replication complex. nih.gov This covalent modification could potentially inactivate these enzymes, thereby halting DNA synthesis. The table below summarizes the potential mechanisms by which modified guanosine nucleotides can modulate DNA synthesis in cell-free systems.

| Mechanism of Modulation | Description | Potential Effect on DNA Synthesis |

| Enzyme Inhibition | Covalent modification and inactivation of DNA polymerases or other replication enzymes through Schiff base formation with the dialdehyde groups. | Inhibition |

| Chain Termination | Incorporation of the analog into the growing DNA strand, preventing further elongation due to the altered ribose structure. | Inhibition |

| Template Alteration | Interaction with the DNA template, potentially causing structural changes that impede polymerase progression. | Inhibition |

Interactions with Nucleic Acid Modifying Enzymes (e.g., Phosphodiesterases, Cyclases)

This compound and other oxidized guanine (B1146940) nucleotides can interact with a range of nucleic acid modifying enzymes, including phosphodiesterases and cyclases, often leading to altered enzyme activity. These interactions are critical for understanding the regulation of cyclic nucleotide signaling pathways.

Phosphodiesterases (PDEs) are a superfamily of enzymes responsible for the degradation of cyclic nucleotides like 3',5'-cyclic adenosine (B11128) monophosphate (cAMP) and 3',5'-cyclic guanosine monophosphate (cGMP). nih.gov The regulation of PDE activity is crucial for controlling the amplitude and duration of cyclic nucleotide signaling. nih.gov Modified guanosine nucleotides can act as inhibitors of these enzymes. For example, the activity of cGMP-stimulated cyclic nucleotide phosphodiesterase is sensitive to its allosteric and catalytic properties.

Similarly, cyclases, the enzymes that synthesize cyclic nucleotides, are also subject to regulation by guanine nucleotides. Guanylate cyclase (GC) catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. nih.gov Oxidized guanine nucleotides, such as 8-oxo-GTP (oxo8GTP), have been identified as inhibitors of soluble guanylyl cyclase (sGC). nih.gov This suggests that oxidative modifications to the guanine base or the ribose sugar can significantly impact the activity of these enzymes. The interaction of this compound with cyclases could potentially occur through covalent modification of the enzyme, given the reactivity of its dialdehyde groups.

The table below outlines the interactions of modified guanosine nucleotides with key enzymes involved in nucleic acid modification.

| Enzyme | Type of Interaction | Observed/Potential Effect | Example Analog |

| Phosphodiesterases (PDEs) | Allosteric modulation, competitive inhibition. | Altered degradation of cyclic nucleotides. | General modified guanosine nucleotides |

| Guanylate Cyclase (GC) | Inhibition | Reduced synthesis of cGMP. | 8-oxo-GTP |

| Adenylate Cyclase | Stimulation | Increased synthesis of cAMP. | Guanosine 5'-tetraphosphate |

Influence on Nucleotide Metabolism Pathways (mechanistic insights from research models)

Modified guanosine nucleotides can exert a significant influence on the broader pathways of nucleotide metabolism. These pathways are responsible for the synthesis, interconversion, and degradation of nucleotides, which are essential for a multitude of cellular processes, including DNA and RNA synthesis, energy transfer, and signaling. nih.govmdpi.com

The introduction of a nucleotide analog like this compound can disrupt the delicate balance of the nucleotide pool. For instance, in Escherichia coli, periodate-oxidized guanine nucleotides have been shown to interact with elongation factor G (EF-G) and ribosomes, key components of the protein synthesis machinery. nih.gov This interaction can interfere with the normal function of these components, which are closely linked to nucleotide metabolism through the consumption of GTP.

Furthermore, the pathways of purine (B94841) biosynthesis are tightly regulated. nih.gov The synthesis of purine nucleotides begins with 5-phosphoribosyl-1-pyrophosphate (PRPP) and proceeds through a series of reactions to generate inosine (B1671953) 5'-monophosphate (IMP), which is a precursor for both adenosine monophosphate (AMP) and guanosine monophosphate (GMP). nih.gov A nucleotide analog could potentially inhibit enzymes in this pathway through competitive or allosteric inhibition, leading to a depletion of essential nucleotides.

The salvage pathways, which recycle purine bases and nucleosides, are also potential targets for modulation by nucleotide analogs. nih.gov Enzymes like hypoxanthine-guanine phosphoribosyltransferase (HGPRT) are crucial for this process. An analog could either inhibit these enzymes or be processed by them, leading to the formation of other modified nucleotides with downstream effects.

| Metabolic Pathway | Enzyme/Process Affected | Mechanistic Insight from Research Models |

| Protein Synthesis | Elongation Factor G (EF-G) and Ribosomes | Periodate-oxidized guanine nucleotides interact with the EF-G-ribosome complex, potentially disrupting protein synthesis and GTP hydrolysis. |

| De Novo Purine Synthesis | Pathway enzymes (e.g., PRPP glutamylamidotransferase) | Analogs can act as feedback inhibitors, downregulating the synthesis of new purine nucleotides. |

| Purine Salvage | Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) | Analogs may compete with natural substrates, inhibiting the recycling of purine bases. |

Analytical and Spectroscopic Methodologies in Guanosine 2 ,3 Dialdehyde 5 Phosphate Research

Spectroscopic Characterization of Covalent Adducts (e.g., NMR, Mass Spectrometry)

Spectroscopic methods are indispensable for elucidating the precise molecular structure of the covalent adducts formed between Guanosine (B1672433) 2',3'-dialdehyde 5'-phosphate and its target biomolecules, typically proteins. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the principal techniques used for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the atomic-level structure of the adduct. ¹H NMR can be used to monitor the reaction by observing the disappearance of the dialdehyde (B1249045) protons and the appearance of new signals corresponding to the formed adduct, such as a morpholino-like ring structure formed with a lysine (B10760008) residue. gmclore.orgresearchgate.net Changes in the chemical shifts of the guanosine base and ribose protons provide insights into the local environment upon covalent attachment to the protein. researchgate.net Furthermore, ³¹P NMR is particularly useful for probing the environment of the 5'-phosphate group, revealing conformational changes or interactions within the nucleotide-binding pocket. nih.gov

Mass Spectrometry (MS): Mass spectrometry is a powerful tool for confirming the covalent modification and identifying the specific site of attachment. By measuring the mass of the intact protein before and after modification, the addition of the Guanosine 2',3'-dialdehyde 5'-phosphate moiety can be confirmed. To pinpoint the exact amino acid residue that has been modified, a bottom-up proteomics approach is often employed. The modified protein is proteolytically digested (e.g., with trypsin), and the resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov The mass spectrometer identifies the peptide fragment carrying the modification, and subsequent fragmentation (MS/MS) of that specific peptide reveals the sequence and the precise site of the covalent bond. nih.gov This methodology has been successfully used to characterize adducts formed between guanosine and other reactive molecules. nih.gov

| Technique | Information Obtained | Typical Application in Research |

|---|---|---|

| ¹H NMR | Structural information of the adduct, changes in proton chemical shifts. | Confirming the formation of the covalent bond and elucidating the local structure of the adduct. gmclore.orgresearchgate.net |

| ³¹P NMR | Information on the chemical environment and dynamics of the phosphate (B84403) group. | Studying the interaction of the 5'-phosphate group within the protein's active site. nih.gov |

| Mass Spectrometry (Full Protein) | Molecular weight of the modified protein. | Confirming the stoichiometry of the labeling reaction (i.e., how many molecules of the dialdehyde are bound per protein molecule). |

| LC-MS/MS (Peptide Mapping) | Mass of proteolytic peptides and their fragmentation patterns. | Identifying the specific amino acid residue(s) covalently modified by the dialdehyde. nih.govnih.gov |

Chromatographic Separation Techniques for Modified Biomolecules (e.g., HPLC, TLC)

Chromatographic techniques are essential for purifying the modified biomolecules and for analyzing the kinetics and products of the labeling reaction. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are widely used.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used to separate, identify, and quantify components in a mixture. In the context of this compound research, reversed-phase HPLC (RP-HPLC) is frequently used to separate the covalently modified protein from the unmodified protein and excess reagent. nih.gov The separation is based on differences in hydrophobicity. The progress of the modification reaction can be monitored by injecting aliquots of the reaction mixture at different time points and measuring the decrease in the unmodified protein peak and the increase in the modified protein peak. tum.de Isocratic or gradient elution methods using columns like C18 are common, with detection typically performed by UV absorbance at wavelengths around 260 nm, where the guanine (B1146940) base absorbs strongly. nih.gov

Thin-Layer Chromatography (TLC): TLC is a simpler, faster, and less expensive technique often used for monitoring reaction progress, especially when radiolabeled compounds are involved. researchgate.net For instance, if a radiolabeled this compound is used, TLC can separate the unreacted nucleotide from the protein-adduct. The plate is then analyzed by autoradiography to visualize and quantify the amount of radiolabel incorporated into the protein, which remains at the origin, versus the free label which migrates up the plate. researchgate.net

| Technique | Stationary Phase | Mobile Phase Example | Application |

|---|---|---|---|

| Reversed-Phase HPLC | C18 Silica | Gradient of acetonitrile (B52724) in aqueous phosphate buffer (pH 6). nih.gov | Purification of modified protein; kinetic analysis of the modification reaction. tum.de |

| Anion Exchange Chromatography | DEAE-Cellulose | Salt gradient (e.g., NaCl or ammonium (B1175870) formate). | Separation of nucleotides and modified peptides based on charge. researchgate.net |

| Thin-Layer Chromatography (TLC) | Polyethylenimine (PEI)-Cellulose | 0.2 M NaH₂PO₄. researchgate.net | Rapid monitoring of reactions involving radiolabeled nucleotides. researchgate.net |

Radiometric Assays for Binding and Inactivation Studies

Radiometric assays provide a highly sensitive method for studying the binding of this compound to its target enzyme and the corresponding rate of enzyme inactivation. These assays typically use a radiolabeled version of the compound, for example, with tritium (B154650) (³H) in the guanosine moiety or phosphorus-32 (B80044) (³²P) in the phosphate group.

The experimental setup involves incubating the target enzyme with the radiolabeled dialdehyde. To determine the stoichiometry of binding, the reaction is allowed to proceed to completion, and the modified protein is then separated from the unbound radiolabel by methods such as gel filtration or precipitation. The radioactivity associated with the purified protein is measured using a scintillation counter, and this value is used to calculate the moles of inhibitor bound per mole of enzyme.

For inactivation studies, two parallel experiments are run. In one, the enzyme's activity is measured at various time points after the addition of the inhibitor. In the other, the incorporation of the radiolabel into the enzyme is measured at the same time points. A direct correlation between the loss of enzyme activity and the amount of covalently bound radiolabel provides strong evidence for affinity labeling of the active site. nih.gov This approach, widely used for nucleotide-binding proteins, allows for the determination of kinetic constants for the inactivation process. researchgate.netresearchgate.net

| Component | Description | Purpose |

|---|---|---|

| Target Enzyme | Purified protein of interest. | The biological target for the affinity label. |

| Radiolabeled Inhibitor | [³H]- or [³²P]this compound. | To enable sensitive detection and quantification of covalent binding. |

| Reaction Buffer | Buffer maintaining optimal pH and ionic strength for the enzyme. | Ensures the enzyme is in its active conformation. |

| Quenching Agent/Method | e.g., SDS-PAGE sample buffer, trichloroacetic acid precipitation. | To stop the reaction at specific time points for analysis. |

| Detection Method | Scintillation counting or autoradiography. researchgate.net | To quantify the amount of incorporated radiolabel. |

Electrophoretic Mobility Shift Assays for Protein-Ligand Interactions

Electrophoretic Mobility Shift Assays (EMSA), also known as gel shift assays, are used to detect protein-ligand interactions. nih.gov While traditionally used for non-covalent complexes, EMSA can be adapted to visualize the formation of the stable, covalent adduct between a protein and this compound.

The principle of the assay is that a protein-ligand complex will migrate more slowly through a non-denaturing polyacrylamide gel than the free protein due to its larger size and/or altered charge-to-mass ratio. When a protein is incubated with the dialdehyde, the formation of a covalent adduct results in a new band on the gel with a reduced electrophoretic mobility compared to the unmodified protein.

By running samples from different time points of the reaction, the gradual conversion of the free protein to the modified form can be visualized. If a radiolabeled version of the dialdehyde is used, the shifted band can be detected by autoradiography, confirming that the shift is indeed due to the covalent incorporation of the guanosine derivative. This provides a clear, visual confirmation of the labeling reaction.

| Component | Function |

|---|---|

| Target Protein | The molecule to be labeled. |

| This compound | The covalent ligand. Can be radiolabeled for detection. |

| Binding Buffer | Non-denaturing buffer that maintains protein structure and interaction. |

| Polyacrylamide Gel | Non-denaturing gel matrix for separation based on size and charge. |

| Detection System | Coomassie staining (for total protein) or autoradiography (for radiolabeled adduct). |

Future Directions and Emerging Research Avenues

Rational Design of Next-Generation Nucleotide Probes and Inhibitors

The dialdehyde (B1249045) derivative of Guanosine (B1672433) 5'-phosphate serves as a foundational scaffold for the rational design of novel nucleotide probes and enzyme inhibitors. The reactive aldehyde groups can form covalent bonds with nucleophilic residues, such as lysine (B10760008), in the active sites of enzymes. This property has been exploited to create affinity labels for purine (B94841) nucleotide sites in proteins. nih.gov

Future design strategies will likely focus on modifying the guanosine base or the phosphate (B84403) chain to enhance specificity and potency for target enzymes. For instance, attaching reporter molecules like fluorophores or biotin (B1667282) to the guanosine ring would enable the development of highly sensitive probes for detecting and quantifying enzyme activity. Furthermore, computational modeling and simulation-guided design can be employed to predict the binding interactions of modified dialdehydes with target proteins, facilitating the creation of inhibitors with high affinity and selectivity. researchgate.netnih.gov This approach has been successfully used to design DNA probes with high specificity for single-nucleotide variants. researchgate.net

The development of next-generation inhibitors based on this scaffold holds promise for targeting enzymes involved in critical cellular processes. nih.gov For example, inhibitors of inosine (B1671953) 5'-monophosphate dehydrogenase (IMPDH), a key enzyme in guanine (B1146940) nucleotide biosynthesis, are being explored as potential antimicrobial agents. nih.gov The reactive nature of the dialdehyde allows for the creation of covalent inhibitors that can permanently inactivate target enzymes, offering a powerful therapeutic strategy.

Integration into High-Throughput Screening Platforms for Biochemical Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid screening of large compound libraries to identify potential therapeutic agents. mdpi.comnyu.eduyoutube.com The integration of Guanosine 2',3'-dialdehyde 5'-phosphate and its derivatives into HTS platforms can accelerate the discovery of new enzyme inhibitors and modulators.

HTS assays can be designed to detect the covalent modification of a target enzyme by the dialdehyde. mdpi.com For example, a fluorescence-based assay could be developed where the binding of a fluorescently labeled dialdehyde to an immobilized enzyme results in a detectable signal. Such assays can be automated and miniaturized to screen thousands of compounds per day. nih.govacs.org

The versatility of the dialdehyde scaffold allows for the creation of diverse chemical libraries for HTS. By systematically modifying the guanine base, the ribose ring (prior to oxidation), and the phosphate chain, a vast array of compounds with different chemical properties can be generated. These libraries can then be screened against a panel of enzymes to identify novel inhibitors with unique mechanisms of action.

Table 1: High-Throughput Screening Technologies

| HTS Technology | Principle | Throughput | Application in Biochemical Discovery |

| Fluorescence-Activated Cell Sorting (FACS) | Sorts cells or beads based on fluorescence. | Up to 100,000 events/second. | Screening bead-based libraries of compounds against fluorescently labeled targets. nih.govacs.org |

| Fiber-Optic Array Scanning Technology (FAST) | Scans bead-based libraries on a fiber-optic array. | ~5 million compounds/minute. | Ultra-high-throughput screening of large combinatorial libraries. nih.govacs.org |

| Confocal Laser Scanning Microscopy (CLSM) | Creates high-resolution images of fluorescently labeled samples. | Slower throughput than FACS or FAST. | Screening of immobilized bead libraries and cell-based assays. nih.gov |

| Acoustic Droplet Ejection (ADE) | Uses sound waves to transfer nanoliter volumes of liquid. | High precision and speed. | Miniaturization of assays, reducing reagent consumption and enabling high-density screening. youtube.com |

Exploration in Advanced Chemical Biology Techniques (e.g., Click Chemistry Adaptations)

The field of chemical biology offers powerful tools for probing and manipulating biological systems. wiley.com this compound can be adapted for use in advanced techniques like click chemistry. Click chemistry refers to a set of biocompatible reactions that are rapid, specific, and high-yielding. thermofisher.comatto-tec.com

By modifying the dialdehyde with an alkyne or azide (B81097) group, it can be used as a versatile building block in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. atto-tec.com This would allow for the efficient and specific attachment of various functional groups, such as affinity tags, imaging agents, or drug molecules. For example, a dialdehyde modified with an alkyne could be "clicked" onto an azide-modified protein, enabling the study of protein-nucleotide interactions in a cellular context.

This approach opens up new avenues for activity-based protein profiling (ABPP), a powerful strategy for identifying and characterizing enzyme function. By using a clickable dialdehyde probe, researchers can selectively label and identify guanosine-binding proteins from complex biological samples.

Development of this compound as a Tool for Unraveling Novel Enzyme Functions

The ability of this compound to covalently modify enzymes makes it a valuable tool for identifying and characterizing novel enzyme functions. By reacting the dialdehyde with a cell lysate or purified protein mixture, researchers can identify proteins that bind to guanosine nucleotides. The modified proteins can then be identified using mass spectrometry-based proteomics.

This approach can be used to discover previously unknown enzymes that utilize guanosine nucleotides as substrates or regulators. For example, it could be used to identify novel GTPases, kinases, or other enzymes involved in signal transduction pathways. nih.gov The compound has been used to study the inhibition of adenylyl cyclase, demonstrating its utility in probing enzyme mechanisms. nih.gov

Furthermore, by using derivatives of the dialdehyde with different reactive groups, it may be possible to map the active sites of enzymes and identify key catalytic residues. This information is crucial for understanding enzyme mechanism and for the rational design of specific inhibitors. The study of guanosine 5'-triphosphate hydrolysis, for instance, provides insights into the enzymatic mechanisms of GTPases. nih.gov

Q & A

Basic Question: What is the structural basis for Guanosine 2',3'-dialdehyde 5'-phosphate's dual role as a substrate and inhibitor in metabolic pathways?

Answer:

The compound’s unique structure features dual aldehyde groups at the 2' and 3' positions of the ribose ring, which enable covalent interactions with active-site residues of enzymes. These aldehyde groups act as electrophilic traps, forming Schiff base adducts with lysine or arginine residues, thereby inhibiting enzyme activity. Simultaneously, the 5'-phosphate group allows recognition by nucleotide-binding domains, permitting its use as a substrate analog in kinetic studies .

Methodological Insight:

To validate its dual functionality, researchers can perform competitive inhibition assays using native substrates (e.g., GTP or GDP) and monitor enzyme activity via spectrophotometric methods. Structural confirmation of adduct formation requires techniques like X-ray crystallography or mass spectrometry .

Basic Question: What synthetic strategies are employed to prepare this compound?

Answer:

A common approach involves periodate oxidation of the 2',3'-cis diol group in guanosine 5'-phosphate (GMP) to generate the dialdehyde. This is followed by phosphate stabilization at the 5' position. For example, phosphorylation of protected nucleosides (e.g., 2',3'-O-isopropylideneguanosine) using reagents like hydracrylonitrile dihydrogen phosphate yields intermediates, which are hydrolyzed under acidic conditions (pH 2.5–2.8) to remove protecting groups .

Key Data:

- Reaction Conditions: Excess phosphorylating agent (4:1 molar ratio) ensures >80% yield of phosphorylated intermediates.

- Hydrolysis: Refluxing at 100°C for 2–4 hours in aqueous HCl (pH 2.5) .

Intermediate Question: How can researchers distinguish between this compound isomers using chromatographic methods?

Answer:

The compound’s isomers (e.g., TMS-derivatized forms) exhibit distinct retention indices (Kovats RI) in gas chromatography (GC). For example:

| Isomer | Kovats RI | Column Type | Reference |

|---|---|---|---|

| 1TMS derivative | ~3000 | Semi-standard nonpolar | |

| 2TMS derivative | ~3050 | Standard nonpolar | |

| Methodology: |

- Derivatize with trimethylsilyl (TMS) reagents to enhance volatility.

- Use GC-MS with Kovats RI calibration for precise identification .

Advanced Question: How does this compound facilitate the study of RNA 5'-end modifications?

Answer:

The compound’s dialdehyde group is exploited to chemically crosslink mRNA 5' caps to oligonucleotide tags. This involves:

Oxidation: Convert the 2',3'-cis diol of the terminal ribose to a dialdehyde.

Coupling: React the dialdehyde with aminooxy-functionalized oligonucleotides under mild acidic conditions (pH 4.5–5.5).

This method enables isolation of intact mRNA 5' ends for sequencing or functional studies .

Experimental Design:

- Optimize oxidation time (10–30 minutes) to avoid over-degradation.

- Validate crosslinking efficiency via PAGE or capillary electrophoresis .

Advanced Question: What experimental considerations resolve contradictions in its role as a metabolic inhibitor versus substrate?

Answer:

Discrepancies arise from concentration-dependent effects and enzyme-specific binding pockets. For example:

- Low concentrations (µM): Acts as a substrate for GTPases due to 5'-phosphate recognition.

- High concentrations (mM): Inhibits enzymes via irreversible aldehyde-mediated adducts.

Resolution Strategy: - Conduct dose-response assays to establish IC50 and Km values.

- Use site-directed mutagenesis to identify critical lysine/arginine residues involved in inhibition .

Advanced Question: How can researchers address challenges in isolating this compound from reaction mixtures?

Answer:

Separation difficulties stem from its polar nature and potential hydrolysis. Recommended steps:

Ion-Exchange Chromatography: Use DEAE-Sephadex with a NaCl gradient (0–1.0 M) to separate phosphate-containing species.

RP-HPLC: Employ C18 columns with ion-pairing agents (e.g., tetrabutylammonium acetate) for high-resolution purification .

Critical Note:

- Stabilize the dialdehyde by storing solutions at pH 6.0–7.0 and −80°C to prevent decomposition .

Advanced Question: What are the implications of its structural analogs (e.g., 2'-deoxy-2'-fluoroguanosine derivatives) in comparative studies?

Answer:

Analogues like 2'-deoxy-2'-fluoroguanosine 5'-phosphate (InChIKey: VPGPRWGKCWXOQT-UUOKFMHZSA-N) lack the reactive dialdehyde but retain 5'-phosphate recognition. These are used as negative controls to isolate the dialdehyde’s specific effects in enzyme assays .

Application Example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.